molecular formula C27H21F3N4O2 B2720461 N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477237-90-4

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2720461
CAS No.: 477237-90-4
M. Wt: 490.486
InChI Key: QKWHSDAXVBMFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key structural motifs:

  • A 3,4-dimethoxyphenyl group attached to the N4-position of the pyrrolo-pyrimidine core.
  • A phenyl substituent at the C5-position.
  • A 3-(trifluoromethyl)phenyl group at the C7-position.

This compound belongs to a class of kinase inhibitors targeting stress-response pathways, such as the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the unfolded protein response (UPR) . Its design leverages the pyrrolo-pyrimidine scaffold for ATP-competitive binding, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N4O2/c1-35-22-12-11-19(14-23(22)36-2)33-25-24-21(17-7-4-3-5-8-17)15-34(26(24)32-16-31-25)20-10-6-9-18(13-20)27(28,29)30/h3-16H,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWHSDAXVBMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C24H21F3N4O3C_{24}H_{21}F_3N_4O_3 with a molecular weight of approximately 470.45 g/mol. The trifluoromethyl group and methoxy substituents are significant for its biological activity.

PropertyValue
Molecular FormulaC24H21F3N4O3
Molecular Weight470.45 g/mol
CAS Number313248-28-1

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Research indicates that compounds similar to this compound exhibit potent inhibition of VEGFR, which plays a crucial role in angiogenesis and tumor growth. For instance, studies have shown that related pyrrolo[2,3-d]pyrimidine derivatives can inhibit VEGFR-2 with IC50 values significantly lower than standard treatments like semaxanib .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have demonstrated that certain derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Case Studies and Experimental Data

  • VEGFR Inhibition Study :
    • Objective : To evaluate the potency of pyrrolo[2,3-d]pyrimidine derivatives against VEGFR.
    • Findings : Compounds demonstrated significant inhibition of tumor growth in mouse models, indicating their potential as therapeutic agents in cancer treatment .
  • Anti-inflammatory Activity Assessment :
    • Method : In vitro assays measuring COX enzyme inhibition.
    • Results : Derivatives showed IC50 values in the low micromolar range, suggesting effective anti-inflammatory properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

  • Methoxy Groups : Enhance solubility and potentially improve receptor binding.
  • Trifluoromethyl Substituent : Contributes to increased lipophilicity and may enhance biological activity through improved membrane permeability.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The pyrrolo[2,3-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in tumor growth and angiogenesis.

Anti-inflammatory Properties

The structure of N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine suggests potential anti-inflammatory effects . Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This could position the compound as a candidate for treating chronic inflammatory diseases.

Case Studies and Research Findings

  • VEGFR Inhibition : A study highlighted the synthesis and evaluation of related compounds that demonstrated potent inhibition of VEGFR. The most effective compounds were reported to be significantly more potent than existing therapies like semaxanib .
  • In Vivo Models : Further research involved testing these compounds in mouse models of melanoma, where they exhibited significant inhibition of tumor growth and metastasis, confirming their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolo[2,3-d]pyrimidine derivatives have provided insights into how modifications can enhance potency and selectivity against various targets in cancer therapy and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (N4/C5/C7) Molecular Weight logP Key Biological Activity/Notes References
Target Compound
N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo...
N4: 3,4-dimethoxyphenyl
C5: Phenyl
C7: 3-CF3
494.9 7.35 PERK inhibitor (hypothetical based on scaffold); high lipophilicity
GSK2606414
(7-Methyl-5-[1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl]-...)
N4: NH2
C5: Indole derivative
C7: Methyl
532.5 3.8* Potent PERK inhibitor (IC50 = 0.8 nM); first-in-class UPR modulator
N-(2-Methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo... N4: 2-Methoxyphenyl
C7: 3-Methylphenyl
408.4 5.2 Antiviral candidate; moderate solubility
N-(5-Chloro-2-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo... N4: 5-Cl-2-MeO-phenyl
C7: 3-CF3
494.9 7.32 Structural analog with enhanced halogen-mediated binding; uncharacterized activity
5-(4-Trifluoromethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C5: 4-CF3-phenyl
N4: NH2
278.24 3.1 Fragment-like scaffold; low molecular weight for lead optimization
N-Cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo... N4: Cycloheptyl
C7: 3-CF3
462.5 6.9 Improved solubility vs. target compound; screening candidate for kinase libraries

Notes:

  • GSK2606414 is the most well-characterized analog, demonstrating potent PERK inhibition and efficacy in cancer and neurodegenerative models . Unlike the target compound, it incorporates an indole-acetyl group at C5, which improves target engagement.
  • N4-Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may confer selectivity for kinases with hydrophobic pockets, while smaller substituents (e.g., NH2 in ) reduce steric hindrance for fragment-based screening .

Structural and Functional Insights

  • C7 Trifluoromethyl Phenyl Group: Present in both the target compound and GSK2606414, this group is critical for hydrophobic interactions in kinase ATP-binding pockets.
  • N4 Aromatic vs. Aliphatic Substitution : Cycloheptyl () or methoxyphenyl () groups at N4 modulate solubility and bioavailability. The target compound’s 3,4-dimethoxyphenyl group balances lipophilicity and hydrogen-bonding capacity .
  • C5 Modifications : Phenyl (target compound) vs. substituted indole (GSK2606414) groups influence scaffold rigidity and π-π stacking interactions. Indole derivatives show superior potency in PERK inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodology : Synthesis typically begins with a 4-chloropyrrolo[2,3-d]pyrimidine core. Subsequent substitution at the 4-position is achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution using the 3,4-dimethoxyphenylamine group. The 7-position trifluoromethylphenyl substituent is introduced through Suzuki-Miyaura cross-coupling with a boronic acid derivative. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures .

Q. How is the compound characterized structurally and chemically?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) confirm phenyl and pyrrolopyrimidine moieties. The trifluoromethyl group (δ -62 ppm in 19F NMR) and methoxy signals (δ ~3.7–3.8 ppm) are critical for structural validation.
  • HRMS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (C27H22F3N4O2).
  • IR : Bands at ~1244 cm⁻¹ (C-O stretch of methoxy) and ~1588 cm⁻¹ (aromatic C=C) provide functional group evidence .

Q. What structural features influence the compound’s stability under laboratory conditions?

  • Key Features :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity but may reduce aqueous solubility.
  • 3,4-Dimethoxyphenyl substituents contribute to π-π stacking interactions in target binding but require protection from oxidative degradation.
  • Store under inert atmosphere (N2/Ar) at -20°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for key steps (e.g., amination or cross-coupling).
  • Reaction path search algorithms (e.g., artificial force-induced reaction) predict intermediates and transition states, guiding experimental optimization of catalysts (e.g., Pd(PPh3)4) and solvents (e.g., toluene/DMF) .
  • Machine learning models trained on analogous pyrrolopyrimidine syntheses can predict optimal reaction conditions (yield improvements up to 20%) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), solvent systems (DMSO concentration), or target protein isoforms may explain discrepancies.
  • Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interactions.
  • Conduct meta-analysis of published SAR studies on related pyrrolopyrimidines to identify structural determinants of activity .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Structural modification : Introduce polar groups (e.g., hydroxyl, PEG chains) at the 5-phenyl or 7-trifluoromethylphenyl positions while monitoring activity via HTS assays .
  • Formulation : Use co-solvents (e.g., Cremophor EL) or prepare nanoparticulate dispersions (dynamic light scattering for size optimization).
  • Assess solubility-pharmacokinetic relationships using HPLC-UV and LC-MS/MS in plasma samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.